molecular formula C13H22N2O2 B14047870 9-Alloc-2,9-diazaspiro[5.5]undecane

9-Alloc-2,9-diazaspiro[5.5]undecane

Cat. No.: B14047870
M. Wt: 238.33 g/mol
InChI Key: HSAAWBQCRLQJLI-UHFFFAOYSA-N
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Description

9-Alloc-2,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework that includes a spiro-fused diazaspiro[5.5]undecane core. This compound has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry due to its potential biological activities and versatile synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Alloc-2,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .

Another approach involves the use of olefin metathesis reactions, often catalyzed by Grubbs catalysts.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic methodologies and catalyst development may pave the way for more efficient large-scale production in the future .

Chemical Reactions Analysis

Types of Reactions

9-Alloc-2,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

9-Alloc-2,9-diazaspiro[5.5]undecane has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 9-Alloc-2,9-diazaspiro[5.5]undecane involves its interaction with molecular targets such as the endoplasmic reticulum. It induces the endoplasmic reticulum stress response by depleting intracellular calcium stores, leading to the activation of molecular chaperones like GRP78. This activation triggers a cascade of events that ultimately result in apoptosis, particularly in malignant cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Alloc-2,9-diazaspiro[5.5]undecane is unique due to its specific spirocyclic structure and the presence of the Alloc protecting group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

prop-2-enyl 2,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C13H22N2O2/c1-2-10-17-12(16)15-8-5-13(6-9-15)4-3-7-14-11-13/h2,14H,1,3-11H2

InChI Key

HSAAWBQCRLQJLI-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)N1CCC2(CCCNC2)CC1

Origin of Product

United States

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